molecular formula C11H18OS B14213296 S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate CAS No. 799854-43-6

S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate

Cat. No.: B14213296
CAS No.: 799854-43-6
M. Wt: 198.33 g/mol
InChI Key: CHKVNPCXNNRZPC-UHFFFAOYSA-N
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Description

S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by a cyclohexene ring substituted with methyl groups and a carbothioate functional group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate typically involves the reaction of 2,6,6-trimethylcyclohex-3-ene-1-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-50°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets through the carbothioate group. This functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pathways involved may include inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

  • **Methyl 2,6,6-trimethylcyclohex-3

Properties

CAS No.

799854-43-6

Molecular Formula

C11H18OS

Molecular Weight

198.33 g/mol

IUPAC Name

S-methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate

InChI

InChI=1S/C11H18OS/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6,8-9H,7H2,1-4H3

InChI Key

CHKVNPCXNNRZPC-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1C(=O)SC)(C)C

Origin of Product

United States

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